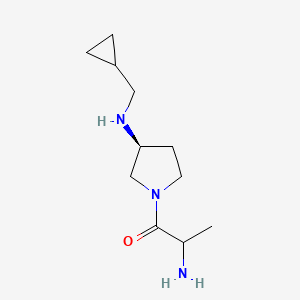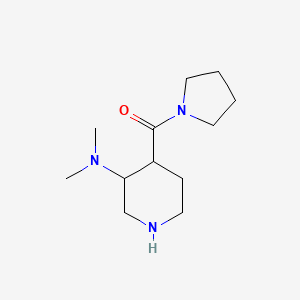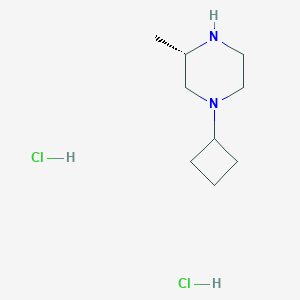
(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Cyclobutyl-3-methylpiperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a cyclobutyl group and a methyl group attached to a piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclobutyl-3-methylpiperazinedihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a nucleophilic substitution reaction using cyclobutyl halides.
Methylation: The methyl group is added through a methylation reaction using methyl iodide or methyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-1-Cyclobutyl-3-methylpiperazinedihydrochloride is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclobutyl-3-methylpiperazinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(S)-1-Cyclobutyl-3-methylpiperazinedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Cyclobutyl-3-methylpiperazinedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclobutylpiperazine
- 3-Methylpiperazine
- 1-Cyclobutyl-4-methylpiperazine
Uniqueness
(S)-1-Cyclobutyl-3-methylpiperazinedihydrochloride is unique due to the presence of both the cyclobutyl and methyl groups on the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
(3S)-1-cyclobutyl-3-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-7-11(6-5-10-8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1 |
InChI Key |
LZYNXDHZUSSVLA-JZGIKJSDSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2CCC2.Cl.Cl |
Canonical SMILES |
CC1CN(CCN1)C2CCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



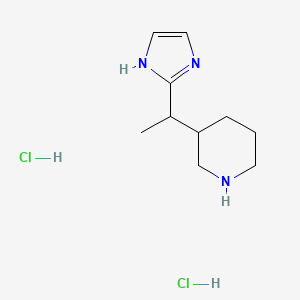

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11793086.png)
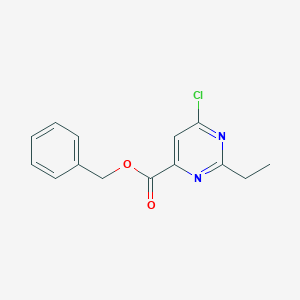
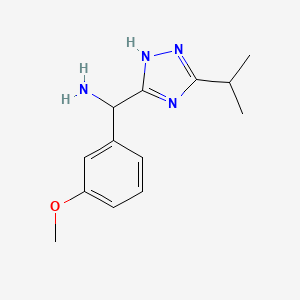
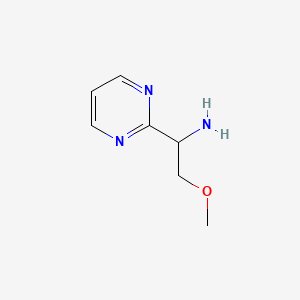

![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793128.png)
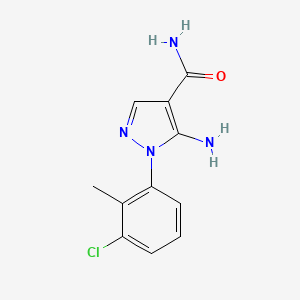
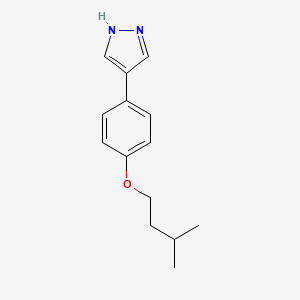
![1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B11793158.png)
